molecular formula C11H19BO4 B13399731 methyl (3E)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

methyl (3E)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

Cat. No.: B13399731
M. Wt: 226.08 g/mol
InChI Key: KQTYMKCLFPMZFR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 3-Acetoxy-1-propenylboronic acid pinacol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-1-propenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-1-propenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-1-propenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of covalent bonds. This property makes it useful in the design of inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-1-propenylboronic acid pinacol ester is unique due to its combination of the acetoxy group, propenyl group, and pinacol ester. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

methyl (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

InChI

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6,8H,7H2,1-5H3/b8-6+

InChI Key

KQTYMKCLFPMZFR-SOFGYWHQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.